molecular formula C18H28ClN5O2 B1604855 4-(4-(4-(氨基亚氨基甲基)苯基)-1-哌嗪基)-1-哌啶乙酸盐酸盐 CAS No. 201304-22-5

4-(4-(4-(氨基亚氨基甲基)苯基)-1-哌嗪基)-1-哌啶乙酸盐酸盐

货号 B1604855
CAS 编号: 201304-22-5
分子量: 381.9 g/mol
InChI 键: UFCPHZZPRPPDMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride , also known by its chemical formula C7H11BClNO2 , is a compound with intriguing pharmacological properties. It falls within the class of boronic acid derivatives and has been studied for its potential therapeutic applications.



Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of boronic acid intermediates. While I don’t have access to specific papers detailing the exact synthetic route, it typically starts with the reaction of 4-aminomethylphenylboronic acid with appropriate reagents to introduce the piperidine ring. Subsequent acetylation and hydrochloride salt formation yield the final product.



Molecular Structure Analysis

The molecular structure of 4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride consists of the following components:



  • A central piperidine ring (a six-membered heterocycle containing nitrogen).

  • An aminomethylphenyl group attached to the piperidine ring.

  • A boronic acid moiety linked to the phenyl group.

  • The acetic acid functional group.

  • The hydrochloride counterion.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Boronic acid coupling reactions : Due to the boronic acid group, it can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides or triflates.

  • Hydrolysis : The acetic acid portion can undergo hydrolysis under specific conditions.

  • Salt formation : The hydrochloride salt is formed by reacting the free amine with hydrochloric acid.



Physical And Chemical Properties Analysis


  • Physical State : It exists as a solid .

  • Solubility : It is soluble in water due to the hydrochloride salt.

  • Melting Point : The melting point varies but is typically above room temperature.

  • Stability : It should be stored in a dark place under an inert atmosphere at temperatures between 2°C and 8°C .


科学研究应用

合成和结构修饰

  • 该化合物一直是各种合成研究的兴趣所在。例如,已经探索了磺酰胺衍生物的重排,包括 N-苯乙酰基-2-和 4-吡啶磺酰胺 1-氧化物转化为 α-苯基-2-和 4-吡啶乙酸 1-氧化物,通过酯化和催化还原,得到甲基 2-和 4-哌啶乙酸盐酸盐 (Naito, Dohmori, & Kotake, 1964).

药理作用

  • 该化合物的衍生物已被合成并研究其药理作用,例如对自发性高血压大鼠的降压作用和抑制尼莫地平与大鼠心脏膜匀浆的结合 (Ashimori et al., 1991)。这突出了该化合物在心血管研究中的潜力。

抗组胺特性

  • 一种相关的化合物西替利嗪,一种哌嗪抗组胺药,是从该化合物衍生而来的。它是一种选择性的 H1 组胺受体拮抗剂,可有效治疗荨麻疹和过敏性鼻炎 (Arlette, 1991).

抗乙酰胆碱酯酶活性

  • 该化合物的衍生物已被合成并评估其抗乙酰胆碱酯酶 (anti-AChE) 活性,表明在阿尔茨海默病等疾病中具有潜在用途 (Sugimoto et al., 1990).

抗菌和抗炎活性

  • 一些衍生物在针对一系列细菌和酵母样致病真菌白色念珠菌的体外活性中显示出有希望的结果。它们还表现出抗炎活性,表明它们在治疗传染病和炎症中的潜力 (Al-Omar et al., 2010).

抗肿瘤活性

  • 从该化合物衍生的新化合物在体外对几种肿瘤细胞系表现出显着的细胞毒性,并在肿瘤模型中表现出体内抗肿瘤活性 (Naito et al., 2005).

安全和危害


  • Warning : It is classified as hazardous (GHS07) and may cause skin and eye irritation.

  • Precautions : Handle with care, avoid inhalation, and wear appropriate protective equipment.


未来方向

Research on this compound continues, exploring its potential applications in medicine, catalysis, and materials science. Further studies are needed to elucidate its biological targets and optimize its properties.


属性

IUPAC Name

2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2.ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCPHZZPRPPDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942158
Record name {4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride

CAS RN

201304-22-5
Record name GR 144053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201304225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR 144053 trihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride
Reactant of Route 2
4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride
Reactant of Route 4
4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride
Reactant of Route 5
4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride
Reactant of Route 6
4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride

Citations

For This Compound
10
Citations
G Mateos-Trigos, RJ Evans, MF Heath - Platelets, 2002 - Taylor & Francis
Platelet activation by adenosine 5' -diphosphate (ADP) is via both P2Y 1 and P2Y 12 receptors and leads to shape change and aggregation. The effects on ADP-induced platelet shape …
Number of citations: 8 www.tandfonline.com
T Ito, H Matsuno, O Kozawa, M Niwa, N Sakai… - Thrombosis research, 1999 - Elsevier
The present study compared the antithrombotic properties of fractionated aurin tricarboxylic acid (ATA), an inhibitor of platelet glycoprotein (GP) Ib, and GR144053, a GPIIb/IIIa …
Number of citations: 9 www.sciencedirect.com
JM Howes, V Knäuper, JD Malcor… - Journal of Thrombosis and …, 2020 - Elsevier
Background Atherosclerotic plaque rupture and subsequent thrombosis underpin thrombotic syndromes. Under inflammatory conditions in the unstable plaque, perturbed endothelial …
Number of citations: 7 www.sciencedirect.com
A Bernat, P Hoffmann, P Savi, A Lalé… - Journal of …, 1999 - journals.lww.com
We report the results from an interspecies comparison of the antiplatelet, antithrombotic, and hemorrhagic actions of SR 121566A, a novel nonpeptide antiplatelet agent with high affinity …
Number of citations: 8 journals.lww.com
H Matsuno, O Kozawa, M Niwa, T Kaida… - British journal of …, 1997 - Wiley Online Library
1 The present study investigated the inhibitory effect of losartan, a type 1 angiotensin II receptor (AT1) antagonist, and of combined treatment with losartan and GR144053, a fibrinogen …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
H Matsuno, O Kozawa, S Nagashima… - British journal of …, 1999 - Wiley Online Library
Microthrombi produced have a potential to form larger thrombi, leading to vascular occlusions. Recently, a new device to easily detect microaggregates using laser‐light scattering (LS) …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
H Matsuno, O Kozawa, M Niwa, T Ito… - Journal of …, 1998 - journals.lww.com
The antithrombotic effect of GR144053, which inhibits platelet aggregation by binding to the fibrinogen receptor (glycoprotein IIb/IIIa), was investigated in vitro and in vivo by using …
Number of citations: 11 journals.lww.com
JM Howes, N Pugh, SW Hamaia, SM Jung… - Research and practice …, 2018 - Elsevier
Essentials • MMP‐13 has the potential to influence platelet function and thrombus formation directly. • We sought to elucidate whether MMP‐13 is able to bind to specific platelet …
Number of citations: 10 www.sciencedirect.com
M Nishida, H Matsuno, O Kozawa… - Journal of …, 2000 - journals.lww.com
To define the interaction of fibrinolytic components with platelets or coagulation factors on thrombus formation, we investigated mouse deficient in tissue plasminogen activator (tPA−/−) …
Number of citations: 11 journals.lww.com
M Achison, CM Elton, PG Hargreaves… - Journal of Biological …, 2001 - ASBMB
Collagen fibers or a glycoprotein VI-specific collagen-related peptide (CRP-XL) stimulated tyrosine phosphorylation of the focal adhesion kinase, p125 fak (FAK), in human platelets. An …
Number of citations: 55 www.jbc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。